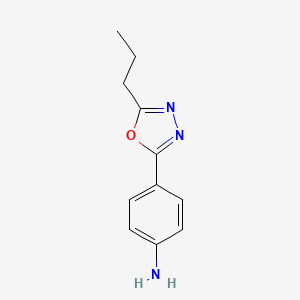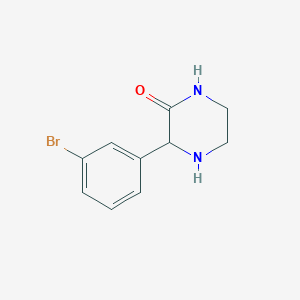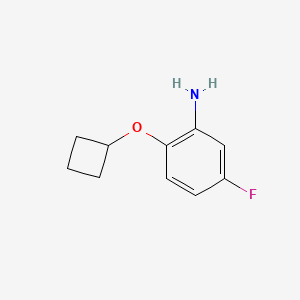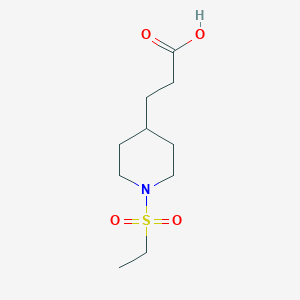![molecular formula C14H22ClFN2 B1399117 [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride CAS No. 1332528-56-9](/img/structure/B1399117.png)
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride
Overview
Description
“[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C14H22ClFN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 272.79 g/mol. The InChI string, which represents the structure of the molecule, isInChI=1S/C14H21FN2.ClH/c1-11(16)12-6-7-14(13(15)10-12)17-8-4-2-3-5-9-17;/h6-7,10-11H,2-5,8-9,16H2,1H3;1H.
Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
A study highlighted the potential of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The review suggests that aminated sorbents could offer alternative solutions for PFAS control in municipal water and wastewater treatment, emphasizing the role of electrostatic and hydrophobic interactions as well as sorbent morphology in the removal process (Ateia et al., 2019).
Chemical Synthesis and Structural Properties
Research into the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones via the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcases the chemical versatility and potential for creating new molecules for various applications. This work provides insight into the reaction mechanisms and product conformation through spectroscopic methods and computational calculations (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
A review on the degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) indicates the effectiveness of these methods in mineralizing resistant compounds in water. It discusses the impact of process parameters on degradation efficiency and highlights the potential of AOPs in improving water treatment technologies (Bhat & Gogate, 2021).
Rearrangement of Beta-Amino Alcohols
The rearrangement of beta-amino alcohols through aziridinium intermediates offers insights into the synthesis of amines, showcasing the influence of nucleophiles, solvents, and temperature on the reaction outcome. This review covers the literature up to January 2009, providing a comprehensive overview of this chemical transformation process (Métro et al., 2010).
Azepane-Based Drug Discovery
A critical review of azepane-based compounds reveals their significance in medicinal chemistry due to their structural diversity and pharmacological properties. The development of azepane-containing analogs for treating various diseases is a hot research topic, highlighting more than 20 FDA-approved drugs with azepane motifs for different therapeutic applications (Zha et al., 2019).
properties
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.ClH/c1-11(16)12-6-7-14(13(15)10-12)17-8-4-2-3-5-9-17;/h6-7,10-11H,2-5,8-9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZSHQFSQLXJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCCCC2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)

![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)


![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)

![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)
![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)

![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)
![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)